molecular formula C21H20N4O3S B10981448 N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10981448
M. Wt: 408.5 g/mol
InChI Key: ICEVMDFEOXHGSS-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a synthetic compound characterized by a hybrid structure combining aromatic, heterocyclic, and amide functionalities. Its core structure includes:

  • 1,3,4-Oxadiazole ring: A 5-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability and bioactivity in pharmaceuticals .
  • Propanamide linkage: Provides structural flexibility and hydrogen-bonding capacity, critical for molecular recognition.

Such methods likely apply to the target compound, with modifications for its unique methoxy and methyl-oxadiazole substituents.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C21H20N4O3S/c1-14-23-24-21(28-14)17-11-16(5-6-19(17)27-2)22-20(26)12-18(15-7-10-29-13-15)25-8-3-4-9-25/h3-11,13,18H,12H2,1-2H3,(H,22,26)

InChI Key

ICEVMDFEOXHGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: Starting with a suitable precursor such as 5-methyl-1,3,4-oxadiazole, which can be synthesized from hydrazides and carboxylic acids under dehydrating conditions.

    Aromatic Substitution: The oxadiazole derivative can undergo electrophilic aromatic substitution to introduce the methoxy group.

    Amide Bond Formation: The substituted oxadiazole can then be coupled with 4-methoxy-3-aminophenyl derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Pyrrole and Thiophene Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C29H31N5O3C_{29}H_{31}N_{5}O_{3}, with a molecular weight of 497.59 g/mol. Its structure features a combination of oxadiazole, pyrrole, and thiophene moieties, which contribute to its biological activity. The presence of these functional groups often enhances interactions with biological targets, making it a candidate for further research in drug development.

Anticancer Properties

Research has indicated that compounds similar to N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide exhibit significant anticancer activity. For instance, studies on derivatives of oxadiazole have shown promising results against various cancer cell lines. In one study, analogs demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types including SNB-19 and OVCAR-8 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated that derivatives possess notable inhibitory effects against both gram-positive bacteria and fungi such as Candida albicans. Disk diffusion assays indicated substantial inhibition zones, suggesting potential applications in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling reactions with pyrrole and thiophene derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

A study investigated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines using the MTT assay. The results highlighted that specific modifications to the oxadiazole structure significantly enhanced anticancer activity compared to unmodified compounds. The study concluded that these derivatives could be further explored for their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial screening of synthesized thiadiazolopyrimidines against Escherichia coli and Pseudomonas aeruginosa. The results indicated effective inhibition at low concentrations, suggesting that structural modifications could lead to new classes of antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzymes by mimicking natural substrates.

Comparison with Similar Compounds

Table 1: Substituent Variations in Analogous Compounds

Compound Name R1 (Aromatic) R2 (Heterocycle 1) R3 (Heterocycle 2)
Target Compound 4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl Thiophen-3-yl 1H-pyrrol-1-yl
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide Phenyl Thiazol-4-yl Sulfanyl group
Compound 7 () Undisclosed aromatic Undisclosed Undisclosed

Key Observations :

  • The 5-methyl-1,3,4-oxadiazole substituent may reduce steric hindrance compared to bulkier groups (e.g., thiazol-4-yl), favoring target binding .
  • The dual heterocycles (thiophene and pyrrole ) introduce conjugated π-systems, which could enhance interactions with aromatic residues in enzyme active sites .

Physicochemical and Spectroscopic Properties

NMR data for analogous compounds () reveal that structural similarities correlate with conserved chemical environments. For example:

  • Region A (positions 39–44) and Region B (positions 29–36) in compounds 1 and 7 exhibit chemical shift deviations, indicating localized substituent effects .
  • The target compound’s thiophene and pyrrole groups would likely perturb shifts in these regions, altering solubility or stability compared to compounds with single heterocycles.

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are absent, studies on related oxadiazole-propanamides suggest:

  • Antimicrobial activity : Thiazole and oxadiazole derivatives exhibit efficacy against Gram-positive bacteria, with MIC values <10 µg/mL .
  • Enzyme inhibition : Pyrrole-containing analogs show promise as kinase inhibitors due to π-π interactions with ATP-binding pockets .

The target compound’s dual heterocycles and methoxy group may synergize to enhance binding affinity or selectivity, though empirical validation is needed.

Biological Activity

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

PropertyValue
Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
IUPAC Name This compound
InChI Key ZUGAALROBOPSTD-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound’s oxadiazole moiety is known to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs). Molecular docking studies suggest that this compound binds effectively to these targets, potentially leading to reduced tumor growth .

2. Antimicrobial Properties

The presence of both thiophene and oxadiazole rings enhances the antimicrobial efficacy of the compound. In vitro tests have shown significant activity against various Gram-positive and Gram-negative bacterial strains as well as fungi, indicating its potential as an antimicrobial agent .

3. Antioxidant Activity

Oxadiazole derivatives have been reported to possess antioxidant properties. The electron-donating groups in the compound structure may contribute to scavenging free radicals, thus providing protective effects against oxidative stress .

4. Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This could position this compound as a candidate for inflammatory disease treatments .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural components:

Key Findings:

  • The methoxy group at the para position significantly enhances anticancer and antioxidant activities.
  • The electron-withdrawing nature of the oxadiazole ring contributes to improved antimicrobial properties.

This information aligns with findings from other studies on similar compounds where modifications in substitution patterns led to variations in biological activity .

Case Study 1: Anticancer Mechanisms

A study investigating a series of oxadiazole derivatives found that compounds with similar structural features exhibited IC50 values lower than established chemotherapeutics in various cancer cell lines. The mechanism was primarily attributed to the inhibition of HDAC activity and modulation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study, N-[4-methoxy...propanamide was tested against standard antibiotics. Results indicated that it had comparable or superior efficacy against resistant bacterial strains, suggesting its potential as a lead compound for drug development .

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